15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound that features a cyclopenta[a]phenanthrene core structure. This compound is characterized by the presence of tert-butyl(dimethyl)silyl groups, which are often used as protecting groups in organic synthesis to shield hydroxyl functionalities from undesired reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple stepsThese hydroxyl groups are then protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the core structure or remove protecting groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl groups protect the hydroxyl functionalities, allowing the compound to participate in selective reactions without interference. The core structure can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used as a protecting reagent for alcohols and amines.
tert-Butyl(dimethyl)silyl trifluoromethanesulfonate: Used in the synthesis of complex organic molecules.
(tert-Butyldimethylsilyloxy)acetaldehyde: A versatile reagent in synthetic glycobiology.
Uniqueness
15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific structure and the presence of multiple tert-butyl(dimethyl)silyl groups. These groups provide stability and selectivity in chemical reactions, making the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C31H58O3Si2 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H58O3Si2/c1-28(2,3)35(9,10)33-25-20-26(34-36(11,12)29(4,5)6)31(8)18-16-24-23(27(25)31)14-13-21-19-22(32)15-17-30(21,24)7/h13,22-27,32H,14-20H2,1-12H3 |
InChI Key |
QREAEZONYVKIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O |
Origin of Product |
United States |
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